Sodium bis(trimethylsilyl)amide

Overview

Description

Sodium bis(trimethylsilyl)amide (NaHMDS, CAS 1070-89-9) is a sterically hindered, non-nucleophilic strong base widely used in organic synthesis. Its structure consists of a sodium ion coordinated to a bis(trimethylsilyl)amide anion, forming aggregates that influence reactivity . NaHMDS is commercially available as a 40% solution in tetrahydrofuran (THF) and is employed in deprotonation, enolization, and as a catalyst in reactions such as Wittig alkylations and asymmetric syntheses . Its high basicity (pKa ~26 in THF) and low nucleophilicity make it ideal for generating enolates and facilitating C–C bond formation .

Preparation Methods

Traditional Synthesis via Sodium Hydride and Hexamethyldisilazane

The foundational method for synthesizing sodium bis(trimethylsilyl)amide involves the direct reaction of sodium hydride (NaH) with hexamethyldisilazane (HN(Si(CH₃)₃)₂). This acid-base reaction proceeds via deprotonation of the amine, yielding the desired sodium amide and hydrogen gas:

Key Reaction Parameters:

-

Solvent: Traditionally conducted in toluene or tetrahydrofuran (THF).

-

Temperature: Reflux conditions (≈110°C for toluene, ≈66°C for THF).

-

Time: Unoptimized reactions require 72+ hours for completion, particularly with bulky substrates .

Limitations:

-

Extended reaction times due to kinetic barriers in deprotonation.

-

Incomplete conversion necessitates rigorous purification steps, such as hot hexane extraction .

Catalytic Acceleration Using Sodium tert-Butoxide

Recent advancements have addressed the sluggish kinetics of the traditional method by introducing sodium tert-butoxide (NaOtBu) as a catalytic transfer agent. This innovation reduces reaction times from days to hours while maintaining high yields.

Mechanism:

NaOtBu facilitates proton abstraction from HN(Si(CH₃)₃)₂, generating a reactive intermediate that accelerates NaH-mediated deprotonation. This pathway bypasses the rate-limiting step of direct NaH-amine interaction .

Optimized Protocol:

-

Combine NaH (4.2 mmol), NaOtBu (0.02 mmol), and HN(Si(CH₃)₃)₂ (3.5 mmol) in THF.

-

Reflux for 16 hours.

-

Remove solvent under reduced pressure and purify via hot hexane extraction .

Performance Metrics:

| Parameter | Traditional Method | NaOtBu-Catalyzed Method |

|---|---|---|

| Reaction Time | 72+ hours | 16 hours |

| Yield | 60–70% | 83% |

| Purity | Requires recrystallization | Minimal byproducts |

This method is particularly effective for sterically hindered substrates, such as NaN(SiMe₂Ph)₂, where uncatalyzed reactions achieve only 45% conversion after 7 hours .

Alternative Routes: Molten Sodium and Amine Reactions

A less common but historically significant approach involves the reaction of molten sodium metal with hexamethyldisilazane at elevated temperatures:

Considerations:

-

Safety Risks: Handling molten sodium requires specialized equipment due to its pyrophoric nature.

-

Scalability: Limited industrial adoption due to energy intensity and safety concerns.

Industrial-Scale Production and Purification

Commercial manufacturing of this compound prioritizes cost efficiency and safety. Large-scale protocols adapt the NaOtBu-catalyzed method with the following modifications:

Process Enhancements:

-

Continuous Flow Reactors: Minimize exposure to air and moisture, enhancing reproducibility .

-

Solvent Recovery Systems: THF or toluene is recycled via distillation, reducing waste.

-

Quality Control: Titration against HCl ensures ≥98% purity, as standardized by suppliers like Ereztech .

Typical Industrial-Grade Specifications:

| Property | Specification |

|---|---|

| Purity | ≥98% |

| Appearance | White crystalline solid |

| Melting Point | 171–175°C |

| Solubility | THF, toluene, hexane |

Structural and Mechanistic Insights

The trimeric structure of this compound in nonpolar solvents influences its reactivity. Crystallographic studies reveal a cyclic Na₃N₃ core, which dissociates into monomeric species in coordinating solvents like THF . This structural flexibility underpins its efficacy in deprotonation and alkylation reactions.

Catalytic Role of NaOtBu:

Chemical Reactions Analysis

Types of Reactions

Sodium bis(trimethylsilyl)amide undergoes various types of reactions, including:

Deprotonation Reactions: It is used to deprotonate ketones and esters to generate enolate derivatives.

Dehydrohalogenation Reactions: It generates carbenes by dehydrohalogenation of halocarbons.

Substitution Reactions: It reacts with alkyl halides to form amines.

Common Reagents and Conditions

Deprotonation: Typically carried out in THF or other nonpolar solvents.

Dehydrohalogenation: Requires halocarbons and is often performed in the presence of a base.

Substitution: Involves alkyl halides and is conducted under anhydrous conditions to prevent hydrolysis.

Major Products

Enolate Derivatives: Formed from the deprotonation of ketones and esters.

Carbenes: Generated from the dehydrohalogenation of halocarbons.

Scientific Research Applications

Deprotonation Reactions

NaHMDS is primarily utilized as a strong base for deprotonating weakly acidic compounds, such as ketones, esters, and alcohols, to generate enolate derivatives. This property is crucial for various synthetic pathways:

-

Enolate Formation : Deprotonation of ketones and esters to form enolates, which can undergo further reactions like alkylation or condensation.

- Wittig Reaction : NaHMDS facilitates the generation of Wittig reagents by deprotonating phosphonium salts, enabling the synthesis of alkenes.

Generation of Carbenes

NaHMDS can generate carbenes through the dehydrohalogenation of halocarbons. These carbenes are valuable intermediates in organic synthesis:

-

Carbene Formation :

Amination Reactions

The compound converts alkyl halides to amines through a two-step process involving N-alkylation followed by hydrolysis:

This method has been extended to aminomethylation reactions using methoxy-substituted derivatives.

Applications in Total Synthesis

NaHMDS plays a significant role in the total synthesis of complex organic molecules, particularly alkaloids. It is employed in several named reactions:

- Mannich Reaction : Used to synthesize β-amino carbonyl compounds.

- Diels-Alder Reaction : Acts as a base to facilitate cycloaddition reactions.

Case studies illustrate its effectiveness in synthesizing natural products and pharmaceuticals.

Data Table: Summary of Applications

| Application Type | Reaction Type | Example Products |

|---|---|---|

| Deprotonation | Enolate Formation | β-keto esters |

| Carbene Generation | Dehydrohalogenation | Substituted cyclopropanes |

| Amination | N-Alkylation | Primary amines |

| Total Synthesis | Mannich Reaction | β-Amino carbonyls |

| Total Synthesis | Diels-Alder Reaction | Cyclohexene derivatives |

Case Studies

-

Alkaloid Synthesis :

Recent studies have demonstrated the use of NaHMDS in the synthesis of complex alkaloids via the Mannich reaction, yielding products with high stereoselectivity and efficiency . -

Coordination Chemistry :

NaHMDS has been utilized in coordination chemistry to form stable complexes with rare earth metals, enhancing the understanding of their structural properties . -

Material Science :

The compound is also explored for its potential applications in developing new materials, particularly in polymer chemistry where it serves as a catalyst for polymerization reactions .

Mechanism of Action

Sodium bis(trimethylsilyl)amide acts as a strong base due to the presence of the bis(trimethylsilyl)amide anion, which is highly nucleophilic and basic . The compound deprotonates substrates by abstracting a proton, leading to the formation of enolates, carbenes, or other reactive intermediates . The molecular targets and pathways involved include the deprotonation of carbonyl compounds and the generation of reactive intermediates for further chemical transformations .

Comparison with Similar Compounds

Comparison with Lithium Bis(trimethylsilyl)amide (LiHMDS)

Physical Properties and Structural Differences

- LiHMDS (CAS 4039-32-1) exists as a colorless crystalline solid (melting point 70–72°C) and is soluble in THF, hexane, and toluene .

- NaHMDS is typically used as a THF solution due to its hygroscopic nature .

- Structural studies reveal that LiHMDS forms tetrameric aggregates in solution, whereas NaHMDS tends to form mixed aggregates with solvents or halides, altering reactivity .

Solvent Compatibility

- LiHMDS is compatible with non-polar solvents (e.g., hexane), whereas NaHMDS is typically restricted to polar aprotic solvents like THF .

Comparison with Potassium Bis(trimethylsilyl)amide (KHMDS)

Physical Properties

- KHMDS (CAS 40949-94-8) is a white crystalline solid with higher solubility in THF and toluene compared to NaHMDS .

- NaHMDS solutions are more flammable (GHS Flam. Liq. 1) than KHMDS, which poses lower volatility risks .

Reactivity and Selectivity

- Basicity : KHMDS (pKa ~25 in THF) is less basic than NaHMDS, making it suitable for substrates sensitive to over-deprotonation .

- Reaction Examples :

Comparison with Other Bases

Lithium Diisopropylamide (LDA)

- LDA is more nucleophilic than NaHMDS, limiting its use in stereoselective enolizations. However, LDA outperforms NaHMDS in deprotonating highly acidic substrates (e.g., nitroalkanes) .

Sodium Hydride (NaH)

- NaH is stronger (pKa ~35) but less selective, often leading to over-reduction or side reactions. In oxazolidinone synthesis, NaH gave 95% yield but low diastereoselectivity (16% de), whereas NaHMDS improved selectivity to 35% de .

Data Tables

Table 1: Physical Properties of Bis(trimethylsilyl)amide Bases

| Property | NaHMDS | LiHMDS | KHMDS |

|---|---|---|---|

| CAS Number | 1070-89-9 | 4039-32-1 | 40949-94-8 |

| Molecular Weight (g/mol) | 183.37 | 167.33 | 199.48 |

| Physical Form | Solution in THF | Colorless solid | White crystals |

| Basicity (pKa in THF) | ~26 | ~27 | ~25 |

| Key Applications | Enolization, Wittig | Wittig, ylide gen. | Mild deprotonation |

| Safety (GHS) | Flam. Liq. 1 | Corrosive | Flam. Liq. 2 |

| References |

Biological Activity

Sodium bis(trimethylsilyl)amide, commonly referred to as NaHMDS, is a versatile organosilicon compound with significant applications in organic synthesis and biological research. Its unique properties as a strong base and its ability to act as a nucleophile make it an important reagent in various chemical reactions. This article explores the biological activity of NaHMDS, emphasizing its roles in synthetic chemistry, potential antimicrobial properties, and its interactions with metal complexes.

This compound has the chemical formula NaN(Si(CH₃)₃)₂. It is characterized by a polar covalent Na–N bond and exhibits trimeric behavior in nonpolar solvents. The compound is soluble in various organic solvents, including ethers and aromatic hydrocarbons, which enhances its utility in synthetic applications .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₈NNaSi₂ |

| Molecular Weight | 183.38 g/mol |

| Melting Point | 171°C to 175°C |

| Solubility | Soluble in hexane, toluene, ether, THF, benzene |

| Sensitivity | Moisture sensitive |

Applications in Organic Synthesis

NaHMDS is predominantly used as a strong base for deprotonation reactions. It facilitates the generation of enolates from ketones and esters, enabling further synthetic transformations. Additionally, it is employed to produce carbenes through the dehydrohalogenation of halocarbons and to generate Wittig reagents from phosphonium salts .

Key Reactions Involving NaHMDS:

- Deprotonation of weakly acidic compounds: Converts O–H, S–H, and N–H bonds into nucleophiles.

- Synthesis of amines: Reacts with alkyl halides to form amines via N-alkylation followed by hydrolysis.

- Polymerization catalyst: Accelerates the polymerization of phenylacetylene when used with rhodium(I) catalysts.

Biological Activity and Antimicrobial Properties

Recent studies have begun to explore the biological activity of this compound beyond its synthetic applications. Notably, there has been interest in its potential as an antimicrobial agent.

Case Study: Antimicrobial Research

A study highlighted that NaHMDS was investigated for its antimicrobial properties against various bacterial strains. The compound was found to exhibit selective inhibition against certain pathogens, suggesting potential applications in developing new antibacterial agents .

Interaction with Metal Complexes

NaHMDS has shown promise in coordination chemistry, particularly in reducing metal ions. For instance, research indicates that it can reduce Cu(II) to Cu(I), forming stable complexes that may have implications for catalysis and material science .

Mechanistic Insights:

- Reduction Process: X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) studies revealed that NaHMDS acts as an electron donor, facilitating the transformation of copper species in catalytic cycles .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity and applications of this compound:

Q & A

Basic Research Questions

Q. What role does NaHMDS play in the enolization of carbonyl compounds, and how does its steric hindrance influence reaction outcomes?

NaHMDS is a strong, non-nucleophilic base (pKa ~26-30 in THF/DMSO) that deprotonates carbonyl compounds to generate enolates . Its steric bulk from two trimethylsilyl (TMS) groups prevents nucleophilic side reactions, ensuring selective enolate formation. For example, in ketone enolization, NaHMDS favors the less substituted enolate due to steric constraints, which is critical for controlling regioselectivity in aldol or alkylation reactions .

Q. Why is tetrahydrofuran (THF) the preferred solvent for NaHMDS in stereoselective reactions?

THF stabilizes NaHMDS via coordination to the sodium ion, enhancing its solubility and reactivity. Evidence from density functional theory (DFT) studies shows that THF’s polarity and Lewis basicity promote optimal transition-state geometries, leading to high stereoselectivity in enolization and Wittig reactions . Alternative solvents like toluene or hexane may reduce selectivity due to weaker coordination .

Q. What safety protocols are essential when handling NaHMDS solutions?

NaHMDS is highly flammable (flash point: -17°C in THF) and corrosive. Key protocols include:

- Use of inert atmosphere (N₂/Ar) to prevent moisture-induced decomposition .

- Personal protective equipment (PPE): flame-resistant lab coats, nitrile gloves, and face shields .

- Storage in sealed containers under dry conditions, as it reacts violently with water to release NH₃ .

Advanced Research Questions

Q. How can solvent and temperature variations resolve contradictions in enolate regioselectivity?

Conflicting regioselectivity data (e.g., kinetic vs. thermodynamic control) often arise from solvent polarity and temperature. For example:

- In THF at -78°C, NaHMDS favors kinetic enolates due to rapid deprotonation.

- In toluene at 0°C, slower equilibration allows thermodynamic control .

Methodological recommendation: Use low-temperature NMR or in-situ IR to monitor enolate formation and validate solvent/temperature effects .

Q. What mechanistic insights explain NaHMDS’s efficiency in generating halogenated carbenes from dihalomethanes?

NaHMDS deprotonates CH₂X₂ (X = Br, I) to form [CX₂⁻] intermediates, which eliminate X⁻ to yield carbenes (e.g., CHBr). The bulky TMS groups prevent carbene dimerization, enabling cyclopropanation of alkenes. Kinetic studies suggest that THF stabilizes the sodium counterion, accelerating deprotonation . For reproducibility, maintain strict anhydrous conditions to avoid carbene hydrolysis .

Q. How do concentration and counterion effects impact NaHMDS’s reactivity in coordinating metal complexes?

NaHMDS acts as a ligand in transition-metal catalysis (e.g., Mn, Sr complexes). Higher concentrations (2M vs. 1M in THF) increase ligand availability, stabilizing metal centers and altering reaction pathways. For example, in strontium adducts, THF coordination competes with NaHMDS, requiring stoichiometric adjustments . X-ray crystallography or ESI-MS can elucidate coordination geometries .

Q. Why do conflicting reports exist on NaHMDS’s nucleophilicity in SN2 reactions?

While NaHMDS is typically non-nucleophilic, steric hindrance from TMS groups can be overcome in polar aprotic solvents (e.g., DMF) or with highly electrophilic substrates (e.g., allylic halides). Contradictions arise from solvent-dependent ion-pairing: in THF, tight ion pairs reduce nucleophilicity, whereas in DMF, solvent-separated ions enhance it . Validate via Hammett plots or kinetic isotope effects .

Q. Methodological Recommendations

- Enolate Characterization : Use quench-and-analyze techniques with electrophiles (e.g., TMSCl) to trap enolates for GC-MS or NMR analysis .

- Reaction Optimization : Screen solvents (THF vs. toluene) and temperatures (-78°C to 25°C) to control regioselectivity .

- Safety Mitigation : Employ Schlenk lines for air-sensitive reactions and avoid plastic syringes (THF can degrade certain plastics) .

Properties

IUPAC Name |

sodium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIKHQLVHPKCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

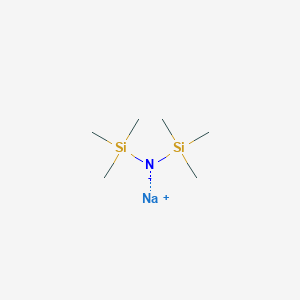

C[Si](C)(C)[N-][Si](C)(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NNaSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

999-97-3 (Parent) | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5061451 | |

| Record name | N-Sodiohexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Sodium bis(trimethylsilyl)amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-89-9 | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Sodiohexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-sodiohexamethyldisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.